3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid
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Overview
Description
3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hydroxyphenylpentyl group through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid typically involves the following steps:
Formation of the Hydroxyphenylpentyl Intermediate: This step involves the preparation of the 4-hydroxy-2-phenylpentyl intermediate through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.
Carbamoylation: The hydroxyphenylpentyl intermediate is then reacted with an appropriate carbamoylating agent, such as isocyanates or carbamoyl chlorides, under controlled conditions to form the carbamoyl linkage.
Benzoic Acid Coupling: Finally, the carbamoylated intermediate is coupled with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbamoyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the benzoic acid moiety but lacks the hydroxyphenylpentyl group.
2-Phenylpentanoic acid: Contains the phenylpentyl group but lacks the benzoic acid and carbamoyl linkage.
N-(4-Hydroxyphenyl)carbamic acid: Contains the hydroxyphenyl and carbamoyl groups but lacks the benzoic acid moiety.
Uniqueness
3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(4-hydroxy-2-phenylpentyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(21)10-17(14-6-3-2-4-7-14)12-20-18(22)15-8-5-9-16(11-15)19(23)24/h2-9,11,13,17,21H,10,12H2,1H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDNIRPGROWRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CNC(=O)C1=CC(=CC=C1)C(=O)O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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